molecular formula C9H9NO3 B1335964 4-Isocyanato-1,2-dimethoxybenzene CAS No. 37527-66-5

4-Isocyanato-1,2-dimethoxybenzene

Cat. No. B1335964
CAS RN: 37527-66-5
M. Wt: 179.17 g/mol
InChI Key: NYTBFFZQIRSGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09255096B1

Procedure details

A 3 L, three-necked, round-bottomed flask was equipped with a heating/cooling bath, magnetic stirrer and stir bar, condenser, 500 mL addition funnel, thermocouple, nitrogen inlet, heating bath, vacuum distillation apparatus. To a stirred solution of 3,4-dimethoxyaniline (81.9 g, 535 mmol) in xylenes (1400 mL) was added via the addition funnel, a 4 N solution of hydrogen chloride in 1,4-dioxane (295 mL, 1180 mmol) at ambient temperature. This mixture was stirred at ˜25° C. for 30 minutes, before it was heated to reflux under a slow N2 stream. Neat triphosgene (200.0 g, 674 mmol) was added to the refluxing stirred mixture in portions via the addition funnel over 45 minutes. Upon completion of the addition, the batch was refluxed for another hour. After cooling to ˜60° C., the batch was concentrated under reduced pressure to remove most of the solvent. The oily residue was distilled under high vacuum (b.p. 84-88° C. @ 0.92 mmHg) to afford the title compound as an oil (93.0 g, 97%).
Quantity
81.9 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
1400 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
295 mL
Type
reactant
Reaction Step Four
Quantity
200 g
Type
reactant
Reaction Step Five
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[NH2:6].Cl.[O:13]1CCOC[CH2:14]1.ClC(Cl)(OC(=O)OC(Cl)(Cl)Cl)Cl>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:6]=[C:14]=[O:13])[CH:7]=[CH:8][C:9]=1[O:10][CH3:11]

Inputs

Step One
Name
Quantity
81.9 g
Type
reactant
Smiles
COC=1C=C(N)C=CC1OC
Name
xylenes
Quantity
1400 mL
Type
solvent
Smiles
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
295 mL
Type
reactant
Smiles
O1CCOCC1
Step Five
Name
Quantity
200 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3 L, three-necked, round-bottomed flask was equipped with a heating/cooling bath, magnetic stirrer
ADDITION
Type
ADDITION
Details
bar, condenser, 500 mL addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
thermocouple, nitrogen inlet, heating bath
DISTILLATION
Type
DISTILLATION
Details
vacuum distillation apparatus
CUSTOM
Type
CUSTOM
Details
at ambient temperature
STIRRING
Type
STIRRING
Details
This mixture was stirred at ˜25° C. for 30 minutes, before it
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under a slow N2 stream
STIRRING
Type
STIRRING
Details
stirred mixture in portions via the addition funnel over 45 minutes
Duration
45 min
ADDITION
Type
ADDITION
Details
Upon completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the batch was refluxed for another hour
CONCENTRATION
Type
CONCENTRATION
Details
the batch was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove most of the solvent
DISTILLATION
Type
DISTILLATION
Details
The oily residue was distilled under high vacuum (b.p. 84-88° C. @ 0.92 mmHg)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)N=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 93 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.